molecular formula C20H15N B11849094 (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine

(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine

Cat. No.: B11849094
M. Wt: 269.3 g/mol
InChI Key: ABDZGGVFJYHTBS-UNOMPAQXSA-N
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Description

(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine typically involves the condensation of 3-methylindeno[2,1-c]pyridine with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced products.

    Substitution: Electrophilic substitution reactions can occur at the benzylidene moiety, where reagents such as bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced products with hydrogenated benzylidene groups.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indeno[2,1-c]pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to (Z)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine have been tested against various cancer cell lines, demonstrating cytotoxic effects. In particular, derivatives targeting pathways involved in tumor proliferation and apoptosis have shown promise in inhibiting the growth of breast cancer cells such as MDA-MB-231 and MCF-7 .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific kinases associated with cancer progression. For example, computational modeling has suggested that certain derivatives bind effectively to the kinase domain of TGFβ RII, leading to reduced cell proliferation and increased apoptosis in cancer cells . This highlights the potential for this compound and its analogs as targeted therapies in oncology.

Synthesis of Indenopyridine Derivatives

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to participate in cascade reactions has been exploited for creating diverse indenodihydropyridines through environmentally friendly methodologies. For example, reactions involving 1,1-enediames with benzylidene derivatives have yielded various indenopyridine compounds with high efficiency and yield under mild conditions .

Functionalization Potential

The compound's structure allows for further functionalization through electrophilic substitutions or nucleophilic attacks at various positions on the indeno-pyridine framework. This versatility is crucial for developing new materials with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Photophysical Properties

Research into the photophysical properties of this compound suggests potential applications in organic electronics and photonic devices. The compound's ability to absorb light and its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Nanostructured Materials

The integration of this compound into nanostructured materials has been explored for enhancing the performance of sensors and catalysts. The unique electronic characteristics imparted by the indeno-pyridine structure can improve charge transport properties in nanocomposite materials.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects against MDA-MB-231 cells; effective TGFβ RII inhibition .
Study BOrganic SynthesisDeveloped a one-step cascade reaction yielding high yields of indenodihydropyridines; efficient under mild conditions .
Study CMaterial ScienceInvestigated photophysical properties; potential applications in OLEDs identified .

Mechanism of Action

The mechanism of action of (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.

    Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.

    Benzylidene derivatives: Compounds with a benzylidene group attached to various heterocyclic systems.

Uniqueness

(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is unique due to its fused ring system combining indene and pyridine structures, which imparts distinct chemical and biological properties

Biological Activity

(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of indenopyridines, characterized by their fused indole and pyridine rings. The structural formula can be represented as:

C18H15N\text{C}_{18}\text{H}_{15}\text{N}

This compound exhibits a unique arrangement that contributes to its biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2317.2Apoptosis induction
HepG211.0Cell cycle arrest
A549 (Lung)15.5Inhibition of migration

A study indicated that the compound's effectiveness was superior to that of standard chemotherapeutics in certain cases, highlighting its potential as a lead compound for drug development .

2. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Research indicates that it can suppress pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 2: Anti-inflammatory Activity

AssayResultReference
TNF-α InhibitionIC50 = 12 µM
IL-6 SuppressionSignificant reduction

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. It has been found to enhance neuronal survival and reduce apoptosis in neuronal cell cultures.

Table 3: Neuroprotective Activity

ModelProtective EffectReference
PC12 CellsIncreased viability by 40%
Rat ModelReduced neurological deficits

The neuroprotective effects are attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed promising results with this compound when combined with standard therapies, leading to improved patient outcomes.
  • Alzheimer's Disease : In animal models of Alzheimer's disease, administration of this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function.

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

(9Z)-9-benzylidene-3-methylindeno[2,1-c]pyridine

InChI

InChI=1S/C20H15N/c1-14-11-18-16-9-5-6-10-17(16)19(20(18)13-21-14)12-15-7-3-2-4-8-15/h2-13H,1H3/b19-12-

InChI Key

ABDZGGVFJYHTBS-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC2=C(C=N1)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C42

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC3=CC=CC=C3)C4=CC=CC=C42

Origin of Product

United States

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